2-(2-Methylphenoxy)aniline CAS number 3840-18-4 properties
2-(2-Methylphenoxy)aniline CAS number 3840-18-4 properties
An In-Depth Technical Guide to 2-(2-Methylphenoxy)aniline (CAS: 3840-18-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(2-Methylphenoxy)aniline, a diaryl ether amine of interest in medicinal chemistry and synthetic organic chemistry. The information compiled herein covers its physicochemical properties, safety and handling protocols, spectroscopic characterization, and potential applications, particularly as a scaffold in drug discovery.
Physicochemical Properties
2-(2-Methylphenoxy)aniline, also known as 2-Amino-2'-methyldiphenyl ether, is an organic compound with the chemical formula C13H13NO.[1][2][3] Its core structure consists of an aniline ring linked to a tolyl group through an ether bond. The physical and chemical properties are summarized below.
| Property | Value | Unit | Source(s) |
| CAS Number | 3840-18-4 | - | [1][2][3][4] |
| Molecular Formula | C13H13NO | - | [1][2][3][5] |
| Molecular Weight | 199.25 | g/mol | [1][2][5] |
| Appearance | Reddish oily liquid | - | [4] |
| Boiling Point | 299.7 | °C at 760 mmHg | [3] |
| Density | 1.115 | g/cm³ | [3] |
| Flash Point | 133.3 | °C | [3] |
| Refractive Index | 1.608 | - | [3] |
| InChI Key | JYJPXACGURQSCB-UHFFFAOYSA-N | - | [1] |
Toxicological and Safety Information
Proper handling of 2-(2-Methylphenoxy)aniline is crucial due to its potential health hazards. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[5] To the best of current knowledge, the toxicological properties of this specific product have not been fully investigated.[5] Therefore, it should be handled with caution, solely for research and development purposes.[2][5]
General Handling and Storage:
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Use only in a chemical fume hood with adequate ventilation.[5]
-
Avoid breathing dust or vapor.[5]
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Do not get in eyes, on skin, or on clothing.[5]
-
Store in a cool, dry, well-ventilated place with the container tightly closed.[5]
-
A safety shower and eye wash station should be readily available.[5]
Personal Protective Equipment (PPE):
| Hazard Statement | Description |
| H317 | May cause an allergic skin reaction.[5] |
| H319 | Causes serious eye irritation.[5] |
| Precautionary Statement | Description |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P305+351+338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Synthesis and Experimental Protocols
The synthesis of diaryl ethers like 2-(2-Methylphenoxy)aniline typically involves a C-O bond formation reaction. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.[7] A plausible synthetic approach involves the coupling of 2-chloronitrobenzene with o-cresol, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Two-Step Synthesis
Step 1: Ullmann Condensation for C-O Bond Formation This protocol is adapted from procedures for analogous diaryl ether syntheses.[7]
-
Reagents: 2-chloronitrobenzene, o-cresol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and a high-boiling polar solvent such as Dimethylformamide (DMF).
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add o-cresol (1.2 equivalents), potassium carbonate (2.0 equivalents), and CuI (0.1 equivalents) in DMF. b. Add 2-chloronitrobenzene (1.0 equivalent) to the mixture. c. Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into water. e. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. Purify the crude intermediate, 2-methyl-1-(2-nitrophenoxy)benzene, by column chromatography.
Step 2: Nitro Group Reduction
-
Reagents: The nitro-intermediate from Step 1, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.
-
Procedure: a. Dissolve the nitro-intermediate in a mixture of ethanol and water. b. Add iron powder (excess) and a catalytic amount of ammonium chloride. c. Heat the mixture to reflux for 2-4 hours until the reduction is complete (monitor by TLC).[7] d. Filter the hot reaction mixture through a pad of celite to remove iron salts, washing the pad with hot ethanol.[7] e. Combine the filtrates and remove the ethanol under reduced pressure. f. Extract the resulting aqueous solution with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the final product, 2-(2-Methylphenoxy)aniline.[7] g. Further purification can be achieved by vacuum distillation or recrystallization.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for 2-(2-Methylphenoxy)aniline require experimental acquisition, the expected features can be predicted based on its structure. Spectroscopic data for this compound, including 1H NMR, IR, and MS, are noted as being available in databases.[8]
General Protocols for Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR will show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. ¹³C NMR will reveal the number of unique carbon environments.[9]
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Infrared (IR) Spectroscopy: The sample can be analyzed as a thin film or KBr pellet. Key expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the diaryl ether (around 1200-1250 cm⁻¹), and aromatic C-H stretching.[10]
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Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight (199.25).[1][10] Fragmentation patterns will be influenced by the cleavage of the ether bond and loss of the methyl group.[10]
Applications in Drug Development
Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.[11] The diaryl ether motif present in 2-(2-Methylphenoxy)aniline is a key structural feature in numerous biologically active compounds, particularly in oncology.[12] While specific in-depth research on the parent compound 2-(2-Methylphenoxy)aniline is limited, its scaffold is of significant interest for developing novel therapeutics.[12] For instance, substituted aniline pyrimidine derivatives have been designed and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are important targets in cancer therapy.[13] The aniline substructure allows for various chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
References
- 1. 2-(o-Tolyloxy)-aniline (CAS 3840-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scbt.com [scbt.com]
- 3. Aniline, 2-(o-tolyloxy)- | 3840-18-4 [chemnet.com]
- 4. 2-(2-Methylphenoxy)aniline [xfdyes.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-(2-Methylphenoxy)aniline(3840-18-4) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. news.umich.edu [news.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]





